(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol
Description
(1R)-1-(3-Chloropyridin-4-yl)ethan-1-ol is a chiral alcohol featuring a 3-chloropyridinyl substituent at the stereogenic carbon. Its molecular formula is C₇H₈ClNO, with a molecular weight of 157.60 g/mol . As a member of the chiral building block family, it is synthesized enantioselectively for applications in pharmaceuticals and fine chemicals. The compound’s stereochemistry (R-configuration) is critical for its biological activity, as enantiomers often exhibit divergent interactions with chiral environments, such as enzyme active sites .
Properties
CAS No. |
1372452-57-7 |
|---|---|
Molecular Formula |
C7H8ClNO |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
(1R)-1-(3-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m1/s1 |
InChI Key |
JQOWLEAPTKFXJG-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1)Cl)O |
Canonical SMILES |
CC(C1=C(C=NC=C1)Cl)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine.
Grignard Reaction: 3-chloropyridine is reacted with an appropriate Grignard reagent to introduce the ethan-1-ol group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods for (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol often involve large-scale Grignard reactions followed by chiral resolution using techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1. Structural Comparison of (1R)-1-(3-Chloropyridin-4-yl)ethan-1-ol with Analogs
Physicochemical Properties
- Solubility: The hydrochloride salt forms of amino-substituted analogs (e.g., [(R)-1-(3-(piperidin-4-yl)phenyl)ethan-1-ol hydrochloride]) exhibit higher aqueous solubility due to ionic character, whereas the target compound’s neutral pyridinyl alcohol is more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
